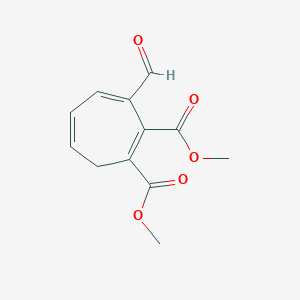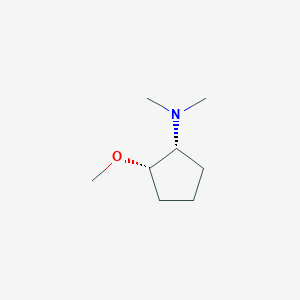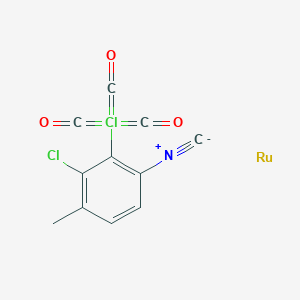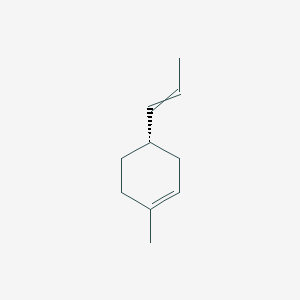
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with a methyl group and a prop-1-en-1-yl group attached to it. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the use of cyclohexene as the starting material. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The prop-1-en-1-yl group can be introduced through a Wittig reaction, where a suitable phosphonium ylide reacts with the cyclohexene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity
化学反应分析
Types of Reactions
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with hydrogen gas may produce a fully saturated cyclohexane derivative.
科学研究应用
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential pharmacological properties and therapeutic applications.
Industry: It may be used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of (4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
(4R)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene: The enantiomer of the compound with the opposite stereochemistry.
1-Methyl-4-(prop-1-en-1-yl)cyclohexane: A saturated derivative of the compound.
1-Methyl-4-(prop-1-en-1-yl)benzene: An aromatic analog of the compound.
Uniqueness
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene is unique due to its specific stereochemistry and the presence of both a methyl and a prop-1-en-1-yl group on the cyclohexene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
62797-47-1 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
(4S)-1-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-4-10-7-5-9(2)6-8-10/h3-5,10H,6-8H2,1-2H3/t10-/m1/s1 |
InChI 键 |
YTTNUNRNRDQUKQ-SNVBAGLBSA-N |
手性 SMILES |
CC=C[C@H]1CCC(=CC1)C |
规范 SMILES |
CC=CC1CCC(=CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


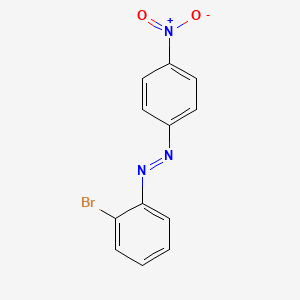
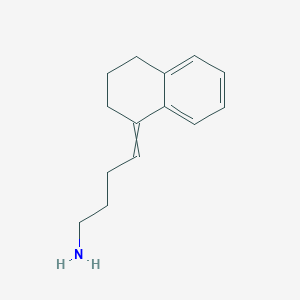
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
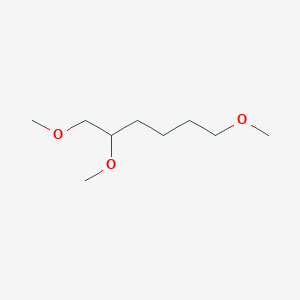
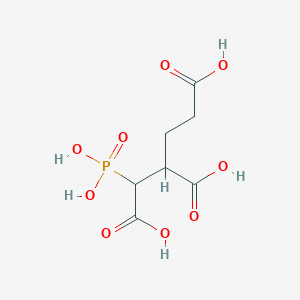
![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
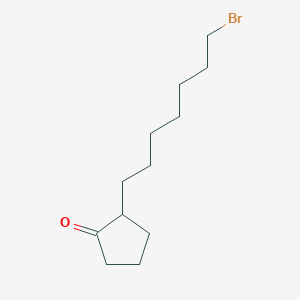

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
